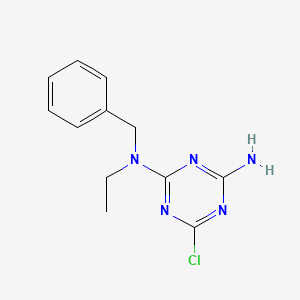N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine
CAS No.: 1220029-55-9
Cat. No.: VC2835913
Molecular Formula: C12H14ClN5
Molecular Weight: 263.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1220029-55-9 |
|---|---|
| Molecular Formula | C12H14ClN5 |
| Molecular Weight | 263.72 g/mol |
| IUPAC Name | 2-N-benzyl-6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C12H14ClN5/c1-2-18(8-9-6-4-3-5-7-9)12-16-10(13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17) |
| Standard InChI Key | GMLMXPIQRGZABF-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine has a molecular formula of C₁₂H₁₄ClN₅ . The compound features a 1,3,5-triazine core with several key structural elements:
-
A benzyl group attached to one of the nitrogen atoms at position 2
-
An ethyl group also connected to the same nitrogen at position 2
-
A chlorine atom at position 6
-
Two primary amine groups at positions 2 and 4
This arrangement creates a molecule with specific steric and electronic properties that influence its chemical reactivity and potential biological interactions.
Structural Comparison with Related Compounds
The structure of N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine shares similarities with other triazine derivatives but differs in specific substitution patterns. Table 2 presents a comparison between this compound and related triazine derivatives.
Table 2: Comparison of N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine | C₁₂H₁₄ClN₅ | ~263.73 (calculated) | Ethyl and benzyl groups at N2 position |
| N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine | C₁₁H₁₂ClN₅ | ~249.70 (estimated) | Methyl instead of ethyl group at N2 position |
| 6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine | C₅H₈ClN₅ | 173.60 | Two methyl groups at N position instead of benzyl and ethyl |
| 6-Chloro-n-ethyl-n-(1-methylethyl)-1,3,5-triazine-2,4-diamine | C₈H₁₄ClN₅ | 215.68 | Ethyl and isopropyl groups instead of benzyl and ethyl |
Synthesis and Preparation
General Synthetic Approaches
The synthesis of triazine derivatives typically involves a series of controlled reactions under specific conditions. While the exact synthetic route for N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine is not explicitly detailed in the available sources, similar compounds in the 1,3,5-triazine-2,4-diamine family have established synthetic protocols that can serve as a reference.
Based on information from related compounds, the synthesis of triazine derivatives often involves the following general steps:
-
Preparation of a suitable triazine core structure
-
Introduction of appropriate substituents at specific positions
-
Purification and isolation of the desired product
| Parameter | Value | Notes |
|---|---|---|
| Temperature | 170°C | Optimal temperature for maximum yield |
| Reaction Time | 30 minutes | Under microwave irradiation |
| Microwave Power | 400 W maximum | Controlled energy input |
| Solvent Options | PEG 400, 2-ethoxyethanol | PEG 400 provides excellent yields |
| Yield Range | 43-95% | Dependent on specific substituents |
| Purification Method | Recrystallization | From appropriate solvent |
Solvent Selection for Optimized Synthesis
The choice of solvent plays a crucial role in the synthesis of triazine derivatives. Research has shown that polyethylene glycol (PEG 400) serves as an effective green medium for the microwave-assisted synthesis of triazine derivatives, offering both environmental advantages and improved yields . Table 4 presents a comparison of different solvents used in the synthesis of triazine derivatives.
Table 4: Effect of Solvent on Yield in Triazine Derivative Synthesis
| Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|
| 2-methoxyethanol | 170 | 30 | 83 |
| 2-ethoxyethanol | 170 | 30 | 95 |
| Ethylene glycol | 170 | 30 | 87 |
| Glycerol | 170 | 30 | 23 |
| DMSO | 170 | 30 | 82 |
| PEG 400 | 170 | 30 | 94 |
| PEG 400 | 160 | 30 | 73 |
| PEG 400 | 180 | 30 | 76 |
Biological Activities and Applications
Mechanism of Action
The mechanism of action for triazine derivatives typically involves interaction with biological molecules and disruption of metabolic pathways. For antimicrobial applications, triazine compounds may interfere with essential bacterial metabolic processes, leading to growth inhibition or cell death. The specific benzyl and ethyl substituents on N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine likely influence its binding affinity and selectivity for biological targets.
The chlorine atom at position 6 may enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets. The amine groups provide hydrogen bonding capabilities, which can be crucial for interaction with protein targets and receptors.
Research Applications
N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine is primarily designated for research and development use . As a synthetic intermediate or chemical probe, it may serve various research purposes:
-
As a building block for the synthesis of more complex bioactive molecules
-
In structure-activity relationship (SAR) studies to understand the effect of specific substituents on biological activity
-
As a chemical tool for investigating biological pathways and mechanisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume